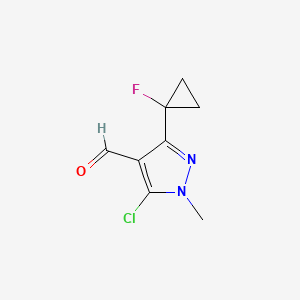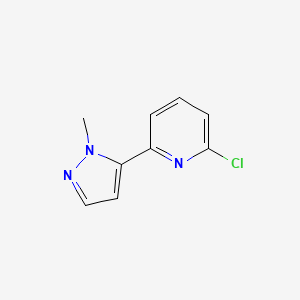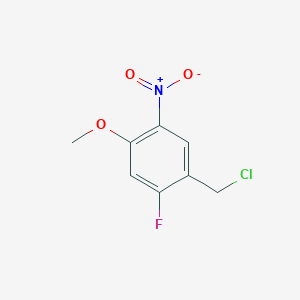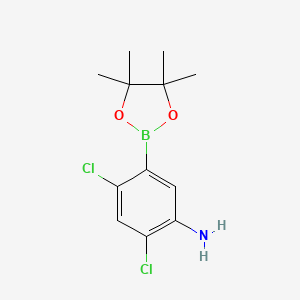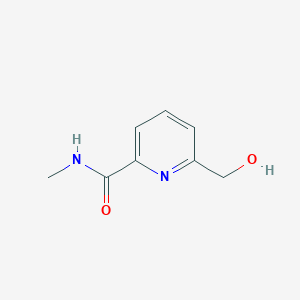
6-(Hydroxymethyl)-N-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxymethyl)-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-N-methylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Hydroxymethylation: The hydroxymethyl group is introduced at the 6th position of the pyridine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Amidation: The hydroxymethylated picolinic acid is then reacted with methylamine to form the amide bond, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 6-(Hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts and specific reaction conditions depending on the desired product.
Major Products:
Oxidation: 6-(Carboxymethyl)-N-methylpicolinamide.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: A wide range of substituted picolinamides with different functional groups.
科学的研究の応用
6-(Hydroxymethyl)-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions.
類似化合物との比較
6-(Hydroxymethyl)picolinamide: Lacks the methyl group on the nitrogen atom.
N-Methylpicolinamide: Lacks the hydroxymethyl group at the 6th position.
Picolinamide: The parent compound without any substitutions.
Uniqueness: 6-(Hydroxymethyl)-N-methylpicolinamide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
41337-84-2 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(12)7-4-2-3-6(5-11)10-7/h2-4,11H,5H2,1H3,(H,9,12) |
InChIキー |
QQGVZKDQJSOCDM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC(=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


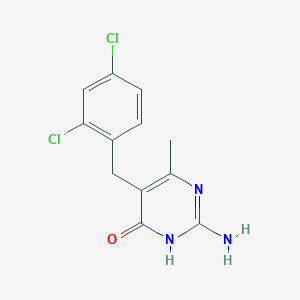
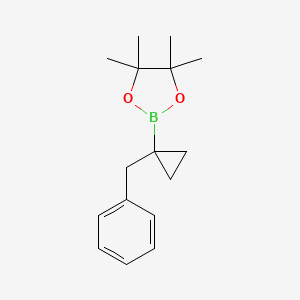
![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
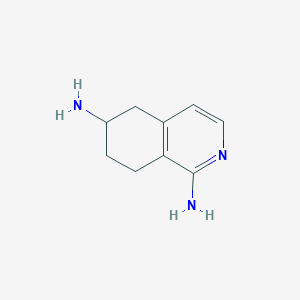
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

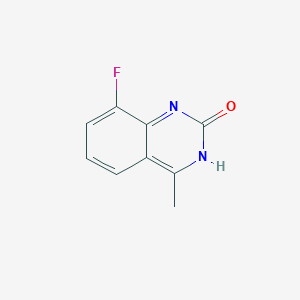
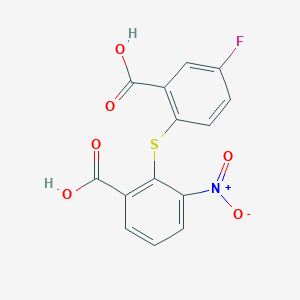
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
